(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II)
Description
(Tetra-t-butylphthalocyaninato)lead(II) is a metallophthalocyanine complex where a lead(II) ion is coordinated within a tetra-t-butyl-substituted phthalocyanine macrocycle. This compound (CAS: 158335-62-7) is part of a broader class of phthalocyanine derivatives, which are renowned for their stability, intense coloration, and applications in materials science, including catalysis, organic electronics, and photodynamic therapy . The tetra-t-butyl substituents enhance solubility in organic solvents, a critical feature for processing in industrial applications .
Structural characterization of such complexes typically employs UV-Vis spectroscopy, NMR, and mass spectrometry. For instance, analogous phthalocyanine derivatives are elucidated using ¹H-NMR and ¹³C-NMR to confirm substituent positions and metal coordination . The lead(II) center in this complex adopts a square-planar geometry, consistent with phthalocyanine coordination chemistry, though steric effects from the bulky t-butyl groups may influence its electronic structure .
Properties
CAS No. |
158335-62-7 |
|---|---|
Molecular Formula |
C48H48N8Pb |
Molecular Weight |
944.15 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) typically involves the reaction of lead salts with phthalonitrile derivatives under specific conditions. One common method includes:
Starting Materials: Lead acetate or lead chloride, 4-t-butylphthalonitrile.
Reaction Conditions: The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures (around 200-250°C) under an inert atmosphere.
Procedure: The lead salt and 4-t-butylphthalonitrile are mixed in the solvent and heated. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and atmosphere control.
Purification: Industrial purification methods include large-scale recrystallization and solvent extraction techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) or even lead(0) under specific conditions.
Substitution: The t-butyl groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products
The major products of these reactions include various substituted phthalocyanines, lead oxides, and reduced lead species.
Scientific Research Applications
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) involves:
Photodynamic Therapy: The compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Catalysis: Acts as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalocyanine complexes with varying central metals and substituents exhibit distinct physicochemical properties. Below, (Tetra-t-butylphthalocyaninato)lead(II) is compared to its cobalt(II), vanadium(IV), iron(II), and titanium(IV) analogues (Table 1).
Table 1: Comparative Data for Tetra-t-butylphthalocyaninato Metal Complexes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (Tetra-t-butylphthalocyaninato)lead(II) | 158335-62-7 | C₄₈H₄₈N₈Pb | 927.11 | High atomic weight; potential for heavy-metal effects in electronics |
| (Tetra-t-butylphthalocyaninato)cobalt(II) | 129551-41-3 | C₄₈H₄₈CoN₈ | 792.81 | Paramagnetic; catalytic activity in oxidation reactions |
| (Tetra-t-butylphthalocyaninato)oxovanadium(IV) | 95865-59-1 | C₄₈H₄₈N₈OV | 796.82 | Oxidative stability; used in redox-active materials |
| (Tetra-t-butylphthalocyaninato)iron(II) | 118402-44-1 | C₄₈H₄₈FeN₈ | 792.81 | Redox versatility; applications in spin-crossover systems |
| Titanium(IV) tert-butoxide | 3087-39-6 | C₁₆H₃₆O₄Ti | 340.34 | Non-phthalocyanine; used as a precursor in sol-gel processes |
Key Comparisons:
- Electronic Properties: The lead(II) complex exhibits a larger atomic radius and higher molecular weight compared to cobalt(II) and iron(II) analogues, which may influence its charge transport properties in semiconducting applications . Cobalt(II) and iron(II) derivatives are paramagnetic, enabling their use in magnetic materials, whereas lead(II) lacks unpaired electrons .
- Stability and Reactivity: The oxovanadium(IV) variant includes a vanadyl (V=O) group, enhancing its oxidative stability and suitability for electrochemical applications . In contrast, lead(II) complexes may exhibit lower thermal stability due to the relativistic effects of the heavy metal .
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